3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione is a versatile chemical compound with a unique structure that enables its use in various scientific research fields. This compound is known for its applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of 3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione typically involves the nitration of 3-amino-1lambda6,2-benzothiazole-1,1-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3,5-diamino-1lambda6,2-benzothiazole-1,1-dione.
Substitution: The compound can undergo substitution reactions, where the nitro or amino groups are replaced by other functional groups. .
Scientific Research Applications
3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione can be compared with similar compounds such as:
3-amino-1lambda6,2-benzothiazole-1,1-dione: Lacks the nitro group, resulting in different chemical reactivity and applications.
5-nitro-1lambda6,2-benzothiazole-1,1-dione: Lacks the amino group, affecting its biological activity and interactions.
3,5-diamino-1lambda6,2-benzothiazole-1,1-dione: Contains two amino groups, leading to distinct chemical and biological properties
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2751611-11-5 |
---|---|
Molecular Formula |
C7H5N3O4S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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